molecular formula C19H18ClFN2O2 B2477143 2-chloro-6-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953999-97-8

2-chloro-6-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2477143
M. Wt: 360.81
InChI Key: ABTUQHGSKRDIDM-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains a benzamide group, a tetrahydroquinoline group, and halogen substitutions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and tetrahydroquinoline groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Medical Imaging Applications

  • Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This includes the development of F-18-labeled compounds for high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).

Antimicrobial Research

  • Synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule has been reported, showcasing their antifungal and antibacterial activities. This highlights the compound's utility in the development of new antimicrobial agents (Patel & Patel, 2010).

Synthetic Chemistry Applications

  • The role of fluorinated heterocycles in pharmaceutical and agrochemical industries has been emphasized, with studies on rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate leading to the synthesis of various fluorinated heterocycles. These findings underscore the synthetic versatility and potential applications of fluorinated compounds in developing pharmaceutical and agrochemical products (Wu et al., 2017).

properties

IUPAC Name

2-chloro-6-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-2-17(24)23-10-4-5-12-11-13(8-9-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTUQHGSKRDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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